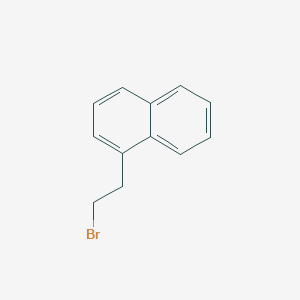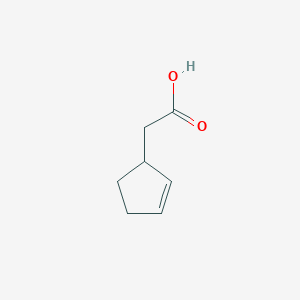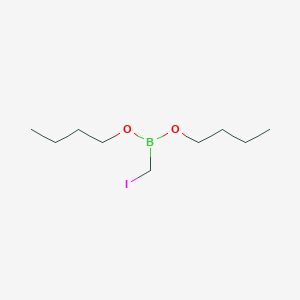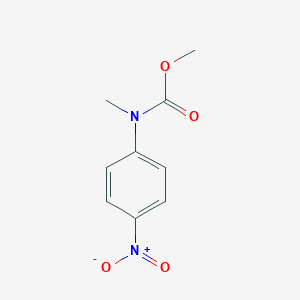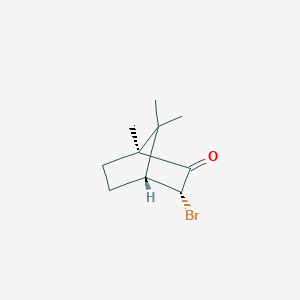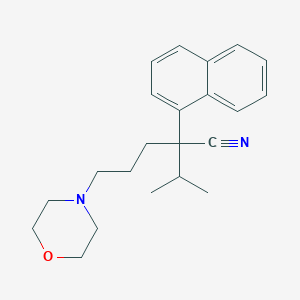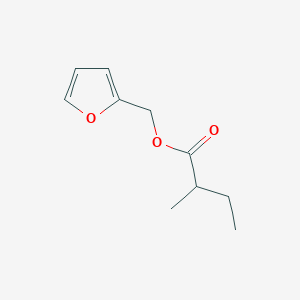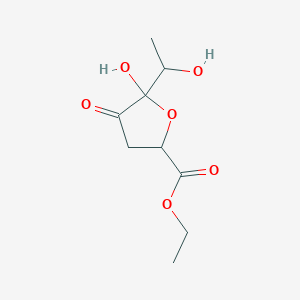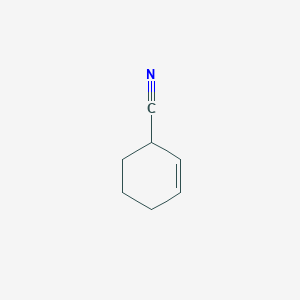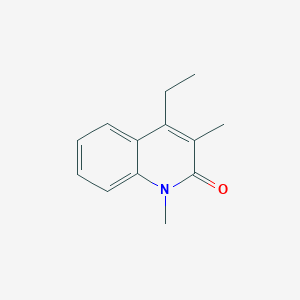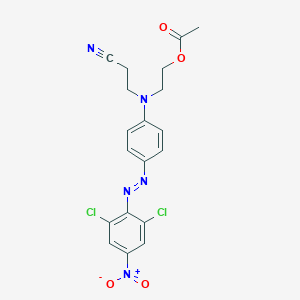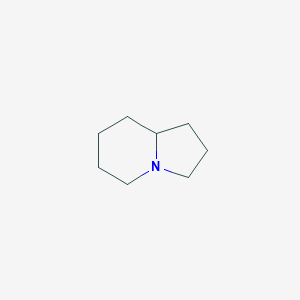
Niobium silicide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium silicide is an intermetallic compound composed of niobium and silicon. It is known for its high melting point, excellent oxidation resistance, and significant hardness, making it a valuable material for high-temperature applications. This compound exists in several phases, including NbSi2, Nb5Si3, and Nb3Si, each with distinct properties and applications .
Mechanism of Action
Target of Action
Niobium silicide (NbSi) primarily targets high-temperature applications in various industries . The compound is particularly attractive for these applications due to its high temperature capability . It is a competitive alternative to nickel superalloys, which are already used at operating temperatures close to their melting point .
Mode of Action
The mode of action of this compound involves its interaction with oxygen during processing . The high solubility limit of oxygen in niobium is a key factor in this interaction . The processing parameters and the heat released from the exothermal in situ synthesis of silicides cause a greater interaction with the niobium substrate .
Biochemical Pathways
The Nb enrichment of deposits is associated with the processing parameters and the heat released from the exothermal in situ synthesis of silicides .
Pharmacokinetics
The compound’s properties such as high melting temperature and low toughness challenge conventional manufacturing processes .
Result of Action
The result of this compound’s action is the successful processing of the Nb silicide multilayer from a powder mixture . The microstructure of the multilayers is affected by the availability of oxygen, and the multilayer processed in argon had superior oxidation behavior .
Action Environment
The action environment significantly influences the action of this compound. Changes in the deposition environment require adjustments in the processing parameters . For instance, the processing of this compound in an argon environment results in silicide multilayers with a more uniform microstructure composed of NbSi2 and Nb5Si3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Niobium silicide can be synthesized through various methods, including:
Mechanical Alloying: This involves the high-energy ball milling of niobium and silicon powders, followed by annealing to form the desired silicide phase.
Chemical Vapor Deposition: This method uses gaseous precursors such as niobium pentachloride and silane, which react at high temperatures to deposit this compound films.
Solid-State Reaction: This involves the direct reaction of niobium and silicon powders at elevated temperatures to form this compound.
Industrial Production Methods:
Plasma Transferred Arc (PTA): This technique involves the in situ synthesis of this compound during the deposition of powder mixtures.
Laser Engineered Net Shaping (LENS): This method uses laser deposition to create near-net-shape components from elemental niobium and silicon powders.
Chemical Reactions Analysis
Niobium silicide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas at elevated temperatures.
Substitution: Elemental powders of substituting elements mixed with niobium and silicon powders.
Major Products Formed:
Oxidation: Niobium pentoxide (Nb2O5) and silicon dioxide (SiO2).
Reduction: Elemental niobium and silicon.
Substitution: Modified this compound with substituted elements.
Scientific Research Applications
Niobium silicide has a wide range of applications in scientific research, including:
Chemistry: Used as a high-temperature material in catalytic reactions and as a component in advanced ceramics.
Biology and Medicine: Investigated for its potential use in biomedical implants due to its biocompatibility and corrosion resistance.
Superconducting Qubits: Utilized in the fabrication of superconducting qubits for quantum computing due to its stability and metallic properties.
Comparison with Similar Compounds
- Molybdenum silicide (MoSi2)
- Titanium silicide (TiSi2)
- Tantalum silicide (TaSi2)
Niobium silicide stands out due to its unique combination of high melting point, oxidation resistance, and mechanical strength, making it a valuable material for various high-temperature applications.
Properties
InChI |
InChI=1S/5Nb.3Si |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJRXBWBYGDQAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Si].[Si].[Nb].[Nb].[Nb].[Nb].[Nb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nb5Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39336-13-5 |
Source


|
| Record name | Niobium silicide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
